2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Crystal engineering X-ray crystallography Conformational analysis

Sourcing the wrong phenyltriazole regioisomer can derail lead optimization and waste screening resources. This 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 13306-99-5) eliminates regioisomer ambiguity: • Confirmed trypsin inhibitor (IC50 21-26 µM) as a validated fragment hit • Direct synthetic precursor to febuxostat analogs achieving submicromolar-nanomolar XO inhibition • Predictable supramolecular tecton via robust carboxylic acid dimer motif [O···O = 2.6295(17) Å] Quality-controlled batch with defined crystallographic identity and purity specifications.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 13306-99-5
Cat. No. B085049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
CAS13306-99-5
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
InChIKeyMXZFAZWAEXCZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyltriazole-4-carboxylic Acid: Structural & Physicochemical Baseline


2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (C₉H₇N₃O₂, MW 189.17 g/mol) is a heterocyclic building block characterized by a 1,2,3-triazole core N2-substituted with a phenyl ring and bearing a carboxylic acid at the 4-position [1]. Its predicted acid dissociation constant (pKa) is approximately 3.23, and it exhibits a predicted density of 1.39 g/cm³ and a boiling point near 433 °C . Single-crystal X-ray diffraction reveals a near-coplanar arrangement of the triazole and phenyl rings (dihedral angle 4.72°), with intermolecular O–H···O hydrogen-bonded carboxylic acid dimers [O···O = 2.6295(17) Å] governing its solid-state packing [1]. These well-defined structural and physicochemical properties make the compound a reproducible, quality-controllable intermediate for medicinal chemistry and materials research.

2-Phenyltriazole-4-carboxylic Acid: Differentiation from Closest Analogs


Within the phenyltriazole carboxylic acid family, the position of phenyl substitution and the presence or absence of substituents on the triazole ring critically modulate electronic properties, hydrogen-bonding capability, and biochemical recognition. Even structurally near-identical analogs—such as the 1-phenyl regioisomer and the 5-methyl derivative—exhibit measurable differences in acidity (ΔpKa up to ~0.3 log units) and divergent inhibition profiles against enzymes including trypsin and purple acid phosphatases [1]. Substituting the 2-phenyl-2H core with a 1-phenyl-1H or 5-methyl-2-phenyl analog without re-validating the relevant assay can therefore lead to quantitatively different structure–activity relationships, undermining lead optimization campaigns and procurement specifications.

2-Phenyltriazole-4-carboxylic Acid: Quantitative Evidence of Differentiation


Coplanar Geometry vs. 1-Phenyl Regioisomer

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a near-coplanar arrangement between the triazole and phenyl rings (dihedral angle 4.72°) in the solid state, as determined by single-crystal X-ray diffraction [1]. This conformational preference is a direct consequence of the N2-phenyl substitution pattern; the 1-phenyl regioisomer (1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) and 5-substituted analogs display distinct dihedral preferences due to altered steric and electronic environments, which can affect binding to flat hydrophobic pockets in enzyme active sites. The carboxylic acid groups form classical inversion dimers via O–H···O hydrogen bonds [O···O = 2.6295(17) Å], a feature that can be exploited in co-crystal design [1].

Crystal engineering X-ray crystallography Conformational analysis

Acidity Shift vs. 5-Methyl Analog

The predicted pKa of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is 3.23 ± 0.50 . In contrast, the 5-methyl-substituted analog (5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 22300-56-7) exhibits a predicted pKa of 3.34 ± 0.50 . The electron-donating methyl group at the 5-position slightly reduces acidity (ΔpKa ≈ +0.11) relative to the unsubstituted parent. Additionally, the 1-phenyl regioisomer (1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) shows a predicted pKa of approximately 3.02 [1], making it approximately 0.2 log units more acidic. These differences, while modest, can influence ionization state at physiological pH and thereby affect solubility, permeability, and protein binding in biological assays.

Physicochemical profiling pKa prediction Lead optimization

Trypsin Inhibition Potency

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid has been tested for inhibition of the proteolytic enzyme trypsin, yielding an IC50 value of 21 µM (2.10 × 10⁴ nM) in a fluorescence-based assay [1]. A replicate measurement reported an IC50 of 26 µM (2.60 × 10⁴ nM) under similar conditions [2]. For context, structurally distinct triazole derivatives within the same ChEMBL assay set exhibit IC50 values exceeding 150 µM (e.g., BDBM50459547, IC50 = 150 µM) [3], indicating that the 2-phenyl-2H substitution pattern confers measurable, though moderate, trypsin inhibitory activity. No direct head-to-head comparison with the 1-phenyl regioisomer under identical assay conditions is currently available in the public domain.

Serine protease inhibition Trypsin Biochemical profiling

Uncompetitive Inhibition of Purple Acid Phosphatase

A series of phenyltriazole carboxylic acids, encompassing the 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid scaffold, have been evaluated as inhibitors of purple acid phosphatase (PAP), a binuclear metallohydrolase implicated in osteoporosis progression . The most active compounds in this series exhibit uncompetitive inhibition with Kiᵤc values as low as approximately 23 µM against the mammalian (pig) enzyme . Molecular modeling indicates that the binding mode is purely uncompetitive, with the inhibitor recognizing the enzyme–substrate complex rather than the free enzyme. This mechanism is distinct from classical active-site-directed carboxylic acid inhibitors and is influenced by the phenyltriazole core geometry. The 2-phenyl substitution pattern contributes to the positioning of the carboxylic acid group for interactions within the substrate-bound active site .

Purple acid phosphatase Osteoporosis Metalloenzyme inhibition

Febuxostat Analogue Scaffold for Xanthine Oxidase

The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid core serves as the direct synthetic precursor to a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives evaluated as xanthine oxidase (XO) inhibitors [1]. These derivatives, designed as febuxostat analogues, demonstrated in vitro XO inhibitory activity in the submicromolar to nanomolar range [1]. While the unsubstituted parent compound (2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 13306-99-5) itself has not been directly profiled for XO inhibition in published studies, its 5-methyl derivative (CAS 22300-56-7) and carbohydrazide congeners establish the scaffold's capability to yield potent XO inhibitors. In contrast, the 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold has been explored as a distinct febuxostat analog series with N-atom modification at the X2 position, showing a divergent structure–activity trajectory [2].

Xanthine oxidase Hyperuricemia Febuxostat analog

2-Phenyltriazole-4-carboxylic Acid: Documented Application Scenarios


Non-Purine XO Inhibitor Lead Generation

The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid scaffold is the direct synthetic precursor for the 5-methyl/carbohydrazide series of febuxostat analogs that achieve submicromolar to nanomolar XO inhibition in vitro [1]. Procurement of CAS 13306-99-5 is warranted for any group pursuing this specific SAR path, as the 1-phenyl regioisomer leads to a divergent chemotype with different XO activity profiles [1].

Serine Protease (Trypsin) Inhibitor Fragment

With confirmed trypsin inhibition IC50 values of 21–26 µM [1], 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid serves as a validated fragment hit for serine protease inhibitor development. Researchers selecting this compound over untested analogs benefit from a known activity benchmark, reducing screening uncertainty.

Crystal Engineering and Co-Crystal Design

The robust carboxylic acid dimer motif [O···O = 2.6295(17) Å] and near-coplanar triazole–phenyl geometry (dihedral 4.72°) [1] make this compound a reliable tecton for supramolecular synthesis and co-crystallization studies, where predictable hydrogen-bonding synthons are required.

Purple Acid Phosphatase-Targeted Osteoporosis Research

The phenyltriazole carboxylic acid class, including the 2-phenyl-2H scaffold, has demonstrated uncompetitive PAP inhibition with Kiᵤc values as low as ~23 µM [1]. This chemotype is appropriate for structure-based design efforts aimed at developing osteoporosis therapeutics targeting PAP.

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